Ácido antraquinona-2-carboxílico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ácido antraquinona-2-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido antraquinona-2-carboxílico implica la inhibición de vías de señalización clave. Suprime la liberación de óxido nítrico y prostaglandina E2 al inhibir la activación de las vías del factor nuclear kappa B (NF-κB) y la proteína activadora 1 (AP-1). Esto se logra a través de la supresión directa de las enzimas de señalización aguas arriba, como la quinasa 1 asociada al receptor de interleucina-1 (IRAK1) y la tirosina quinasa del bazo (Syk) .

Análisis Bioquímico

Biochemical Properties

Anthraquinone-2-carboxylic acid has been found to interact with several enzymes and proteins. It has been reported to suppress the activity of interleukin-1 receptor-associated kinase 1 (IRAK1) and spleen tyrosine kinase (Syk) . These interactions play a crucial role in the anti-inflammatory properties of AQCA.

Cellular Effects

Anthraquinone-2-carboxylic acid has been found to suppress the release of nitric oxide (NO) and prostaglandin E2 from lipopolysaccharide (LPS)-treated peritoneal macrophages . This suggests that AQCA can influence cell function by modulating the production of these important signaling molecules.

Molecular Mechanism

The molecular mechanism of action of Anthraquinone-2-carboxylic acid involves the direct suppression of upstream signaling enzymes including IRAK1 and Syk . This leads to the inhibition of the activation of the nuclear factor (NF)-κB and activator protein (AP)-1 pathways .

Temporal Effects in Laboratory Settings

It is known that AQCA can suppress the release of NO and prostaglandin E2 from LPS-treated peritoneal macrophages , suggesting that it may have long-term effects on cellular function.

Metabolic Pathways

The metabolic pathways of anthraquinones, including Anthraquinone-2-carboxylic acid, involve hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation and esterification by intestinal flora and liver metabolic enzymes .

Transport and Distribution

The crystal structure of AQCA suggests that it may interact with various proteins and enzymes, which could influence its localization or accumulation .

Métodos De Preparación

El ácido antraquinona-2-carboxílico se puede sintetizar a través de varios métodos. Una ruta sintética común implica la oxidación del ácido 4'-metilbenzofenona-2-carboxílico utilizando permanganato de potasio, seguido de un cierre de anillo con un 5% de oleum . Otro método incluye la funcionalización de nanotubos de carbono de paredes múltiples con grupos amino, seguido de acoplamiento con ácido antraquinona-2-carboxílico utilizando acoplamiento de carbodiimida .

Análisis De Reacciones Químicas

El ácido antraquinona-2-carboxílico se somete a varios tipos de reacciones químicas:

Oxidación: El compuesto se puede oxidar utilizando agentes como el permanganato de potasio.

Reducción: Se puede reducir para formar dihidroantraquinona o antrona.

Los reactivos comunes utilizados en estas reacciones incluyen permanganato de potasio para la oxidación y ácido sulfúrico para la sulfonación. Los principales productos formados a partir de estas reacciones incluyen dihidroantraquinona, antrona y 1-cloroantraquinona .

Comparación Con Compuestos Similares

El ácido antraquinona-2-carboxílico se puede comparar con otros derivados de la antraquinona, como:

Antraquinona: Se utiliza como aditivo digestivo en la fabricación de papel y como precursor de varios tintes y productos farmacéuticos.

1,4-Dihidroxiantraquinona: Conocido por su uso en la síntesis de tintes y pigmentos.

2-Aminoantraquinona: Utilizado en la producción de tintes y como intermedio en la síntesis orgánica.

El ácido antraquinona-2-carboxílico es único debido a sus propiedades antiinflamatorias y anticancerígenas específicas, que no son tan prominentes en otros derivados de la antraquinona .

Actividad Biológica

Anthraquinone-2-carboxylic acid (AQCA), a member of the anthraquinone family, has garnered significant attention due to its diverse biological activities, particularly its anti-inflammatory, antinociceptive, and antibacterial properties. This article delves into the biological activity of AQCA, presenting detailed research findings, case studies, and data tables to provide a comprehensive overview of its potential therapeutic applications.

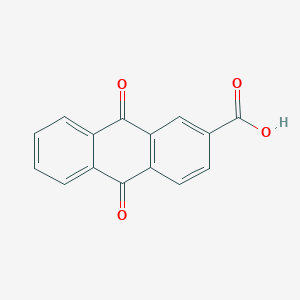

Chemical Structure and Properties

AQCA is characterized by its anthracene backbone with two carbonyl groups and a carboxylic acid functional group. Its chemical formula is , with a molecular weight of 254.24 g/mol. The compound exhibits notable solubility in organic solvents and has been shown to undergo self-assembly on surfaces like silver nanoparticles, enhancing its potential for various applications in nanomedicine and drug delivery systems .

Anti-Inflammatory Activity

Recent studies have highlighted AQCA's potent anti-inflammatory effects. In a controlled study using animal models, AQCA was administered to mice subjected to various inflammatory stimuli, including ethanol/hydrochloric acid-induced gastritis and acetic acid-induced abdominal writhing. The results demonstrated that AQCA significantly reduced inflammatory symptoms without causing toxicity to the subjects .

The anti-inflammatory action of AQCA is attributed to its ability to inhibit key inflammatory pathways:

- Cyclooxygenase-2 (COX-2) Expression: AQCA suppressed COX-2 expression in gastric tissues, which is crucial for the synthesis of pro-inflammatory prostaglandins.

- Nuclear Factor-kappa B (NF-κB) Pathway: AQCA inhibited NF-κB activation by blocking upstream signaling molecules such as interleukin-1 receptor-associated kinase 4 (IRAK1) and p38 MAPK .

- Activator Protein-1 (AP-1) Pathway: Similar inhibition was observed in the AP-1 pathway, further contributing to its anti-inflammatory effects .

Antinociceptive Activity

In addition to its anti-inflammatory properties, AQCA has demonstrated significant antinociceptive effects. In experiments involving acetic acid-induced pain models, AQCA administration resulted in a marked decrease in abdominal writhing responses, indicating effective pain relief comparable to standard analgesics like indomethacin .

Antibacterial and Antibiofilm Activity

AQCA also exhibits antibacterial properties against various pathogens. A study evaluated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) biofilms. The results indicated that AQCA disrupted preformed biofilms and inhibited bacterial growth at specific concentrations. The structure-activity relationship analysis revealed that the carboxyl group at the C-2 position plays a critical role in enhancing antibacterial activity .

Minimum Inhibitory Concentrations (MIC)

The MIC values for AQCA against common bacterial strains are as follows:

| Bacterial Strain | MIC (g/mL) |

|---|---|

| Staphylococcus aureus | 0.0625 |

| Bacillus subtilis | 0.125 |

| Proteus mirabilis | 0.125 |

| Serratia marcescens | No effect |

These findings underscore AQCA's potential as an effective antibacterial agent .

Case Studies

- Inflammatory Models: In a study involving ICR mice treated with AQCA, significant reductions in gastric lesions and inflammatory cell infiltration were observed after administration of the compound at doses of 30 mg/kg .

- Biofilm Disruption: Another investigation focused on the application of AQCA in disrupting MRSA biofilms showed promising results, suggesting its utility in treating chronic infections associated with biofilm formation .

Propiedades

IUPAC Name |

9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O4/c16-13-9-3-1-2-4-10(9)14(17)12-7-8(15(18)19)5-6-11(12)13/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDLSKCKYGVMAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151659 | |

| Record name | 9,10-Anthraquinone 2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-78-2 | |

| Record name | 2-Anthraquinonecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthraquinone 2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthraquinone-2-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthraquinone 2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dioxoanthracene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Anthraquinonecarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WS64LL78M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.